- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,
Cas no 95058-80-3 (2’-Deoxy-2’,2’-difluoro Thymidine)
2’-Deoxy-2’,2’-difluoro Thymidine Chemical and Physical Properties
Names and Identifiers
-
- 2’-Deoxy-2’,2’-difluoro Thymidine
- 1-(2-deoxy-2,2-difluoro-β-D-erythro-pentofuranos-1-yl)thymine
- 2'-Deoxy-2',2'-difluoro ThyMidine
- 2′-Deoxy-2′,2′-difluoro-5-methyluridine (ACI)
- Thymidine, 2′,2′-difluoro- (ZCI)
- CHEMBL1807156
- SCHEMBL2786446
- 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 95058-80-3
- BDBM50348873
- 2'-Deoxy-2',2'-difluoro-5-methyluridine
- FKWSSJHRJXJIMZ-ATRFCDNQSA-N
-
- Inchi: 1S/C10H12F2N2O5/c1-4-2-14(9(18)13-7(4)17)8-10(11,12)6(16)5(3-15)19-8/h2,5-6,8,15-16H,3H2,1H3,(H,13,17,18)/t5-,6-,8-/m1/s1
- InChI Key: FKWSSJHRJXJIMZ-ATRFCDNQSA-N
- SMILES: FC1([C@H](O)[C@@H](CO)O[C@H]1N1C=C(C)C(=O)NC1=O)F
Computed Properties
- Exact Mass: 278.07100
- Monoisotopic Mass: 278.07142781g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 99.1Ų
Experimental Properties
- PSA: 104.55000
- LogP: -1.26910
2’-Deoxy-2’,2’-difluoro Thymidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D235470-1mg |
2’-Deoxy-2’,2’-difluoro Thymidine |
95058-80-3 | 1mg |
$196.00 | 2023-05-18 | ||
| TRC | D235470-10mg |
2’-Deoxy-2’,2’-difluoro Thymidine |
95058-80-3 | 10mg |
$1533.00 | 2023-05-18 | ||
| TRC | D235470-100mg |
2’-Deoxy-2’,2’-difluoro Thymidine |
95058-80-3 | 100mg |
$ 11200.00 | 2023-09-08 |
2’-Deoxy-2’,2’-difluoro Thymidine Production Method
Production Method 1
Production Method 2
1.2 Reagents: Amberlite IR 120 ; neutralized
- Design, synthesis and biological evaluation of 2'-deoxy-2',2'-difluoro-5-halouridine phosphoramidate ProTides, Bioorganic & Medicinal Chemistry, 2011, 19(14), 4338-4345
Production Method 3
- Process for preparation of difluoronucleosides by a stereoselective coupling reaction, World Intellectual Property Organization, , ,
Production Method 4
2’-Deoxy-2’,2’-difluoro Thymidine Raw materials
2’-Deoxy-2’,2’-difluoro Thymidine Preparation Products
2’-Deoxy-2’,2’-difluoro Thymidine Suppliers
2’-Deoxy-2’,2’-difluoro Thymidine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 2’-Deoxy-2’,2’-difluoro Thymidine
Recent Advances in the Study of 2’-Deoxy-2’,2’-difluoro Thymidine (CAS: 95058-80-3)
2’-Deoxy-2’,2’-difluoro Thymidine (CAS: 95058-80-3) is a fluorinated nucleoside analog that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of antiviral and anticancer agents, particularly in the development of nucleoside-based prodrugs. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.
One of the most notable advancements in the study of 2’-Deoxy-2’,2’-difluoro Thymidine is its incorporation into the structure of gemcitabine, a widely used chemotherapeutic agent. Researchers have explored the mechanistic pathways by which this compound exerts its cytotoxic effects, particularly through the inhibition of DNA synthesis and induction of apoptosis in cancer cells. Recent in vitro and in vivo studies have demonstrated its efficacy against a range of solid tumors, including pancreatic, breast, and non-small cell lung cancers.
In addition to its anticancer properties, 2’-Deoxy-2’,2’-difluoro Thymidine has shown promise as an antiviral agent. Studies have investigated its ability to inhibit viral polymerases, thereby preventing viral replication. This has led to its exploration as a potential treatment for viral infections such as hepatitis B and C, as well as emerging viral pathogens. The compound's unique fluorination pattern is believed to enhance its stability and bioavailability, making it a valuable candidate for further drug development.
Recent synthetic efforts have also focused on improving the production and purification processes of 2’-Deoxy-2’,2’-difluoro Thymidine. Advances in enzymatic and chemical synthesis have enabled higher yields and greater purity, which are critical for its use in pharmaceutical applications. Additionally, researchers have developed novel derivatives and prodrugs of this compound to enhance its therapeutic index and reduce side effects.
Despite these promising developments, challenges remain in the clinical translation of 2’-Deoxy-2’,2’-difluoro Thymidine-based therapies. Issues such as drug resistance, toxicity, and pharmacokinetic variability need to be addressed through further preclinical and clinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the therapeutic potential of this compound.
In conclusion, 2’-Deoxy-2’,2’-difluoro Thymidine (CAS: 95058-80-3) represents a versatile and promising scaffold in medicinal chemistry. Its applications in oncology and virology, coupled with recent advancements in synthesis and drug delivery, underscore its importance in current research. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will be crucial for the development of next-generation therapeutics.
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